Application Summary: 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide has been used in the synthesis of novel pyrazole-4-carboxamides, which have shown potential as fungicide candidates .
Methods of Application: A series of novel pyrazole-4-carboxamides were rationally designed and synthesized. Their structures were characterized by 1H NMR, 13C NMR, and HRMS .
Results or Outcomes: Preliminary bioassay showed that four compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL. One compound displayed 100% inhibition against Fusarium oxysporum at the same concentration . One of the compounds also displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .
Application Summary: Triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues have been synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . These compounds have shown potential as antimicrobial and antioxidant agents .
Methods of Application: The compounds were synthesized in excellent yields and purity. Their structures were identified based on their spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .
Results or Outcomes: Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Application Summary: 3-Amino-5-methylpyrazole has been used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones .
Application Summary: 3-Amino-1H-pyrazole-4-carboxamide is an intermediate used in the synthesis of 3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide . This compound is an impurity of Allopurinol, a xanthine oxidase inhibitor used in the treatment of hyperuricemia and chronic gout .
Application Summary: 3-Amino pyrazoles, such as 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide, are often used as starting materials for the synthesis of condensed heterocycles, including pyrazolo[1,5-a]pyrimidines .
Application Summary: Indole derivatives, which can be synthesized from compounds like 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
3-Amino-5-methoxy-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a pyrazole ring substituted with an amino group and a methoxy group. Its molecular formula is C6H8N4O2, and it has a molecular weight of approximately 168.16 g/mol. The compound is notable for its potential biological activity and applications in medicinal chemistry, particularly as a scaffold for drug development.
Research indicates that 3-amino-5-methoxy-1H-pyrazole-4-carboxamide exhibits significant biological activity, particularly as an inhibitor of various kinases. Its structural features allow it to interact effectively with enzyme active sites, making it a candidate for further exploration in drug design targeting diseases such as cancer and inflammatory disorders.
In studies, compounds with similar pyrazole structures have been shown to possess anti-inflammatory and anticancer properties, suggesting that this compound may also exhibit such activities.
Synthesis of 3-amino-5-methoxy-1H-pyrazole-4-carboxamide can be achieved through several methods:
The primary applications of 3-amino-5-methoxy-1H-pyrazole-4-carboxamide include:
Interaction studies have focused on understanding how 3-amino-5-methoxy-1H-pyrazole-4-carboxamide interacts with specific targets such as kinases. These studies typically involve:
Several compounds share structural similarities with 3-amino-5-methoxy-1H-pyrazole-4-carboxamide, including:
The uniqueness of 3-amino-5-methoxy-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups that provide distinct biological activities while maintaining structural integrity conducive to further modifications.
3-Amino-5-methoxy-1H-pyrazole-4-carboxamide (CAS 111375-25-8) is a pyrazole derivative characterized by a five-membered heterocyclic ring with three nitrogen atoms. Its molecular formula is C5H8N4O2, with a molecular weight of approximately 156.14 g/mol. The compound features three key functional groups strategically positioned on the pyrazole ring: an amino group at the 3-position, a methoxy group at the 5-position, and a carboxamide group at the 4-position. This arrangement of functional groups creates a molecule with multiple sites for hydrogen bonding and further chemical modifications.
The structural characteristics of this compound contribute to its chemical reactivity and biological properties. The amino group at position 3 provides a nucleophilic site that can participate in various chemical transformations, while the carboxamide group at position 4 offers hydrogen bonding capabilities important for target binding. The methoxy group at position 5 influences the electronic properties of the pyrazole ring and can affect lipophilicity and membrane permeability of the molecule.
The physical state of 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide is typically a solid at room temperature. While specific solubility data for this exact compound is limited in the available literature, related pyrazole derivatives often exhibit moderate solubility in polar organic solvents such as DMSO and methanol, with limited water solubility.
Table 1: Key Physical and Chemical Properties of 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide